molecular formula C8H5BrN2S B1266495 4-(4-Bromophenyl)-1,2,3-thiadiazole CAS No. 40753-13-7

4-(4-Bromophenyl)-1,2,3-thiadiazole

Cat. No. B1266495
CAS RN: 40753-13-7
M. Wt: 241.11 g/mol
InChI Key: HGWOTVRPRHVJQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole derivatives involves various strategies, including conventional methods and microwave irradiation. These processes typically result in the formation of thiadiazole derivatives through reactions involving ambident nucleophiles, which exhibit amine-imine tautomerism (Rodrigues & Bhalekar, 2015). Additionally, palladium-catalyzed cross-coupling reactions with boronic acids have been utilized to synthesize new derivatives, showcasing the versatility in the compound's synthesis (Wróblowska, Kudelko, & Łapkowski, 2015).

Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenyl)-1,2,3-thiadiazole and its derivatives has been elucidated through various analytical techniques. X-ray crystallography, for example, has provided insights into the planar conformation of molecules, highlighting intermolecular interactions that contribute to the stability of the crystal structure. Such studies reveal the significance of hydrogen bonding and weak π-π interactions in defining the molecular conformation (Smith & Lynch, 2013).

Chemical Reactions and Properties

4-(4-Bromophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including ring-opening to produce thioketene intermediates. These intermediates can further react with O- or N-nucleophiles to form esters or amides. The molecule's reactivity also extends to cyclization reactions to produce N-substituted indole-2-thiols or benzo[b]thiophenes, depending on the nucleophile involved (Androsov & Neckers, 2007).

Scientific Research Applications

Antimicrobial and Antifungal Activities

4-(4-Bromophenyl)-1,2,3-thiadiazole and its derivatives have shown promising results in antimicrobial activities. Güzeldemirci and Küçükbasmacı (2010) synthesized various 1,2,4-triazoles and 1,3,4-thiadiazoles starting from a compound similar to 4-(4-Bromophenyl)-1,2,3-thiadiazole. Their antimicrobial activities were assessed through microbroth dilution technique, revealing some compounds with significant activities (Güzeldemirci & Küçükbasmacı, 2010). Similarly, Al-Smadi et al. (2019) prepared new thiadiazole derivatives and found them highly active against Gram-positive and Gram-negative bacteria (Al-Smadi et al., 2019).

Corrosion Inhibition

Thiadiazole derivatives have been studied for their potential as corrosion inhibitors. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on various thiazole and thiadiazole derivatives, including 4-(4-Bromophenyl)-1,2,3-thiadiazole, to predict their corrosion inhibition performances. The results aligned well with experimental data, indicating effectiveness in corrosion prevention (Kaya et al., 2016).

Synthesis Methods

Efficient synthesis methods for thiadiazoles, including 4-(4-Bromophenyl)-1,2,3-thiadiazole, have been developed. Lu et al. (2021) presented a highly efficient method for synthesizing 1,2,3-thiadiazoles using environmentally friendly solvents (Lu et al., 2021).

Acetylcholinesterase Inhibition

Some thiadiazole derivatives exhibit moderate acetylcholinesterase-inhibition activity, which is significant for neurological applications. Shi et al. (2017) synthesized 5-benzyl-1,3,4-thiadiazole derivatives and found one compound with notable acetylcholinesterase-inhibition activity (Shi et al., 2017).

Antiproliferative Activity

Imidazo[2,1-b][1,3,4]thiadiazole derivatives, related to 4-(4-Bromophenyl)-1,2,3-thiadiazole, were tested for antiproliferative activity on cancer cells. Kumar et al. (2014) found that certain benzyl group substitutions increased activity, indicating potential for cancer treatment (Kumar et al., 2014).

Molecular Dynamics and Structural Studies

El-Emam et al. (2020) synthesized and analyzed the crystal structures of adamantane-1,3,4-thiadiazole hybrids, including a compound related to 4-(4-Bromophenyl)-1,2,3-thiadiazole. Their research provided insights into the nature of noncovalent interactions in these compounds (El-Emam et al., 2020).

Photovoltaic Material Synthesis

Chmovzh et al. (2022) investigated bromoderivatives of benzofused thiadiazoles, including 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole, as precursors for dye synthesis used in photovoltaic materials (Chmovzh et al., 2022).

Mechanochromic Properties

Echeverri et al. (2020) explored luminophore polymorphs of a benzothiadiazole derivative, studying their mechanochromic phase transformation and its relationship to supramolecular interactions (Echeverri et al., 2020).

Safety And Hazards

The safety data sheets of similar compounds provide information on their potential hazards, safe handling procedures, and emergency measures678910. However, the specific safety and hazard information for 4-(4-Bromophenyl)-1,2,3-thiadiazole is not readily available.


Future Directions

The future research directions for similar compounds include further exploration of their antimicrobial and anticancer activities411. However, the specific future directions for 4-(4-Bromophenyl)-1,2,3-thiadiazole are not readily available.


Please note that this information is based on the available data and may not be fully accurate or complete. For a comprehensive analysis, more specific information about “4-(4-Bromophenyl)-1,2,3-thiadiazole” would be needed. It’s always a good idea to consult with a chemistry professional or refer to specific scientific literature for more detailed information.


properties

IUPAC Name

4-(4-bromophenyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWOTVRPRHVJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961173
Record name 4-(4-Bromophenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1,2,3-thiadiazole

CAS RN

40753-13-7
Record name 4-(4-Bromophenyl)-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40753-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Thiadiazole, 4-(4-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040753137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Bromophenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)-1,2,3-thiadiazole
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
DA Androsov, ML Petrov… - Russian Journal of …, 2007 - researchgate.net
N, N-Dialkylethanethioamides are obtained via decomposition of 4-substituted 1, 2, 3-thiadiazoles by the action of strong bases in the presence of secondary amines [1]. This procedure …
Number of citations: 7 www.researchgate.net
Y Lu, Y Sun, A Abdukader, C Liu - Synlett, 2021 - thieme-connect.com
A highly efficient method for the synthesis of 1,2,3-thiadiazoles has been developed by utilizing readily available tosylhydrazones and ammonium thiocyanate with ecofriendly EtOH as …
Number of citations: 2 www.thieme-connect.com
Y Zhang, Y Cao, L Lu, S Zhang, W Bao… - The Journal of …, 2019 - ACS Publications
Nitrogen-containing heterocycles are especially considered “privileged” structural scaffolds for the development of new drugs. However, traditional methods of organic synthesis are …
Number of citations: 36 pubs.acs.org
F Hayat, A Salahuddin, J Zargan, A Azam - European journal of medicinal …, 2010 - Elsevier
A series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives were synthesized by the cyclization of novel 2-(quinolin-8-yloxy) acetohydrazones. In vitro antiamoebic activity was …
Number of citations: 62 www.sciencedirect.com
BB Liu, HW Bai, H Liu, SY Wang… - The Journal of Organic …, 2018 - ACS Publications
Trisulfur radical anion (S 3 •– ) mediated reactions with in situ formed azoalkenes and α,β-usaturated N-sulfonylimines for the construction of 1,2,3-thiadiazoles and isothiazoles has …
Number of citations: 38 pubs.acs.org
J Chen, Y Jiang, JT Yu, J Cheng - The Journal of Organic …, 2016 - ACS Publications
A TBAI-catalyzed reaction between N-tosyl hydrazone and sulfur was developed, leading to 1,2,3-thiadiazoles in moderate to good yields. It represents a facile and practical procedure …
Number of citations: 73 pubs.acs.org
Y Hu, S Baudart, JA Porco Jr - High-Throughput Synthesis …, 2001 - books.google.com
2, 3-Thiadiazoles were prepared using" resin capture," wherein ketones synthesized in solution were captured as resin-bound sulfonylhydrazones and released as 1, 2, 3-thiadiazoles …
Number of citations: 0 books.google.com
P Icyishaka, C Li, L Lu, W Bao, J Li, Y Zhang… - JoVE (Journal of …, 2020 - jove.com
The interest on nitrogen-containing heterocycles has expanded rapidly in the synthetic community since they are important motifs for new drugs. Traditionally, they were synthesized …
Number of citations: 4 www.jove.com
Z Liu, Y Mu, J Lin, Y Chen - Synthetic Communications, 2008 - Taylor & Francis
A novel synthesis of 1,2,3-thiadiazole derivatives using a traceless solid-phase approach is described, in which many kinds of 1,2,3-thiadiazole derivatives were efficiently obtained in …
Number of citations: 13 www.tandfonline.com
Y Wakiyama, K Kumura, E Umemura, S Masaki… - The Journal of …, 2017 - nature.com
Novel lincomycin derivatives possessing an aryl phenyl group or a heteroaryl phenyl group at the C-7 position via sulfur atom were synthesized by Pd-catalyzed cross-coupling …
Number of citations: 7 www.nature.com

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